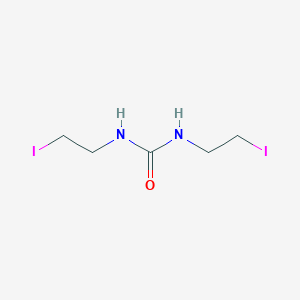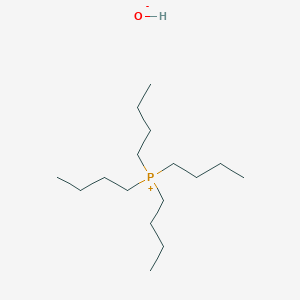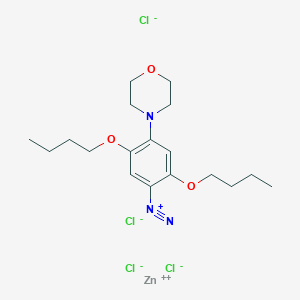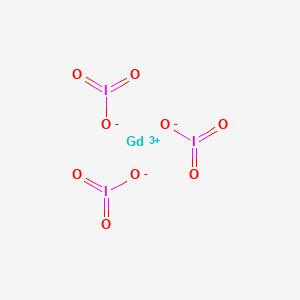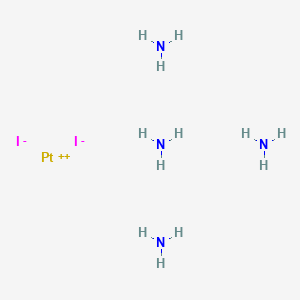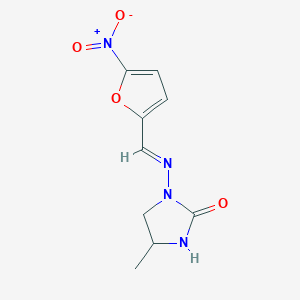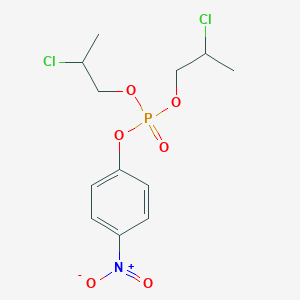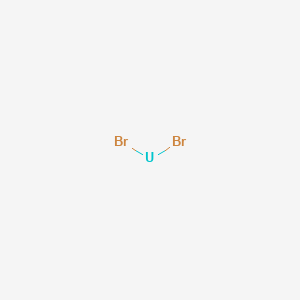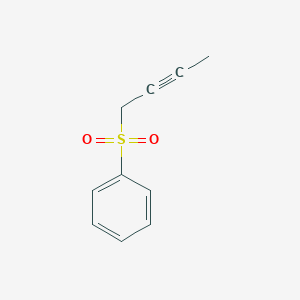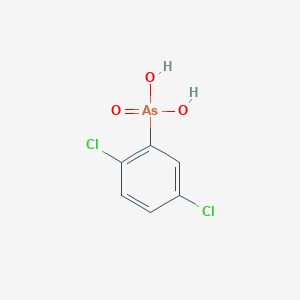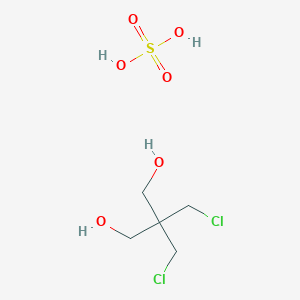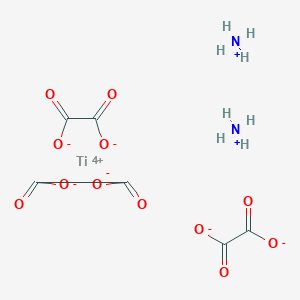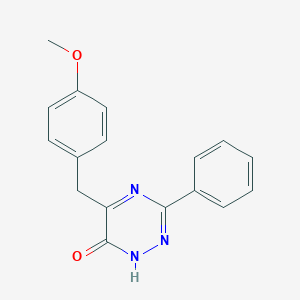
3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHT and has a molecular formula of C21H18N4O2.
Mechanism Of Action
The mechanism of action of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one is not yet fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. PHT also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical And Physiological Effects
Studies have shown that 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. PHT also inhibits the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one. One of the directions is the development of more efficient synthesis methods to improve the yield of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PHT fully.
Synthesis Methods
The synthesis of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 3-phenyl-1-propenyl ketone in the presence of a catalyst. The resulting product is then further reacted with hydrazine hydrate to obtain the final compound.
Scientific Research Applications
3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Studies have shown that PHT has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)11-15-17(21)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEYOXSXFACIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

